3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
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Overview
Description
3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound that features a piperidine ring substituted with a methoxyphenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multi-step organic reactions. One common method starts with the reaction of 1-(3-methoxyphenyl)piperazine with oxetane, catalyzed by Yb(OTf)3 in acetonitrile . This reaction forms a key intermediate, which is then further reacted under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization from optimized solvents are often employed to purify intermediates and final products .
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative .
Scientific Research Applications
3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby affecting biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide: Known for its anticoagulant properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Investigated for its potential bioactive properties.
Uniqueness
3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a methoxyphenyl group and a nitrile group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3-[1-(3-methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C15H16N2O3/c1-20-12-5-2-4-11(10-12)17-9-3-6-13(15(17)19)14(18)7-8-16/h2,4-5,10,13H,3,6-7,9H2,1H3 |
InChI Key |
YZOIQXUBLPQIGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCCC(C2=O)C(=O)CC#N |
Origin of Product |
United States |
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